Perfluoroisobutyric acid

Description

Historical Context of Short-Chain PFAS Alternatives

The transition to short-chain PFAS, including PFIBA, originated from growing concerns over the environmental persistence and toxicity of long-chain PFAS. Long-chain compounds, characterized by carbon chains of eight or more atoms, were widely used in industrial and consumer applications for their thermal stability and surfactant properties. However, their resistance to degradation led to global contamination of water, soil, and biological systems. By the early 21st century, regulatory bodies began restricting long-chain PFAS under frameworks such as the Stockholm Convention and the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH).

Development of Short-Chain PFAS

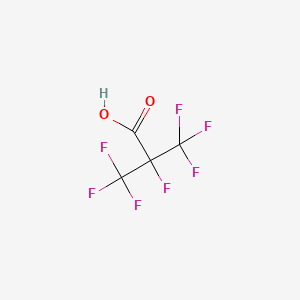

Short-chain PFAS, defined by carbon chains of four to six atoms, were introduced as alternatives with reduced bioaccumulation potential. PFIBA, with the chemical formula $$ \text{C}3\text{F}7\text{COOH} $$, gained attention for its structural similarity to longer-chain analogs while exhibiting lower biomagnification tendencies. The synthesis of PFIBA involves electrofluorination of isobutene derivatives, yielding a compound with high stability and reactivity.

Key Milestones in Adoption

- 2006–2015 : Voluntary phaseouts of PFOA and PFOS by major manufacturers like 3M accelerated research into short-chain alternatives.

- 2018 : The European Chemicals Agency (ECHA) identified short-chain PFAS as substances of very high concern (SVHC) under REACH, citing their persistence and mobility in aquatic systems.

- 2020s : PFIBA and related compounds became prevalent in firefighting foams, coatings, and industrial surfactants, driven by their compliance with evolving regulatory standards.

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O2/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDMCDWHXOSSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187139 | |

| Record name | Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-10-4 | |

| Record name | Perfluoroisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoroisobutyric acid can be synthesized through various methods. One common method involves the reaction of heptafluoro-2-iodoalkane with carbon dioxide in the presence of zinc powder and N,N-dimethylformamide. The reaction is carried out at 60°C with sonication for 2 hours. After the reaction, hydrochloric acid is added to the mixture to obtain perfluoroisobutyric acid .

Another method involves the isomerization of perfluoroisobutylene oxide to perfluoroisobutyryl fluoride, which then reacts with diethylamine to form the diethylamide of perfluoroisobutyric acid .

Industrial Production Methods

Industrial production of perfluoroisobutyric acid typically involves the electrofluorination of the corresponding butyryl fluoride. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Perfluoroisobutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluoroisobutyryl fluoride.

Reduction: Reduction reactions can convert it to perfluoroisobutyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like diethylamine and ammonia are commonly used for substitution reactions.

Major Products Formed

Oxidation: Perfluoroisobutyryl fluoride.

Reduction: Perfluoroisobutyl alcohol.

Substitution: Diethylamide of perfluoroisobutyric acid and other derivatives.

Scientific Research Applications

Environmental Applications

Bioaccumulation in Agriculture

PFBA has been studied for its potential bioaccumulation in edible crops, particularly in soils amended with biosolids. Research indicates that the uptake of PFBA by crops like lettuce and tomatoes can be significant, with bioaccumulation factors (BAFs) showing high values, particularly in lettuce (BAF of 56.8) when grown in contaminated soils . This raises concerns about food safety and the implications of PFBA in agricultural practices.

Water Treatment Technologies

Recent studies have investigated advanced techniques for removing PFBA from contaminated water sources. A notable method involves electroactive selective ion exchange, which has demonstrated effective removal rates of PFBA from aqueous solutions . This technology could play a crucial role in addressing PFAS contamination in drinking water supplies.

Toxicological Research

Health Impact Studies

PFBA's toxicological profile has been extensively researched, revealing various health effects associated with exposure. Toxicogenomic studies have identified critical effects such as liver weight changes and alterations in thyroid function . Moreover, epidemiological studies have linked PFAS exposure to adverse health outcomes, including immune system disruption and developmental issues .

Pharmacokinetics

The pharmacokinetics of PFBA have been characterized through animal studies, demonstrating a half-life of approximately 72 hours in male rats. These findings are essential for understanding human exposure risks and the potential for bioaccumulation in humans .

Innovative Removal Techniques

Ultrasound Irradiation

Research has explored the degradation of PFBA using ultrasound irradiation as a promising method for treating contaminated water. This technique shows potential for breaking down PFBA into less harmful substances, offering an innovative solution for environmental remediation .

Summary of Research Findings

Mechanism of Action

The mechanism of action of perfluoroisobutyric acid involves its interaction with various molecular targets. It is known to activate the nuclear receptor PPARα, which plays a role in lipid metabolism and energy homeostasis. This activation leads to changes in gene expression and metabolic pathways .

Comparison with Similar Compounds

Perfluorobutanoic Acid (PFBA, CAS 375-22-4)

Structural Differences :

- PFBA is a linear PFCA with the formula CF₃CF₂CF₂COOH , while PFIBrA has a branched structure (CF₃)₂CFCOOH .

Physicochemical and Environmental Behavior :

| Property | PFIBrA (Branched C₄) | PFBA (Linear C₄) |

|---|---|---|

| Water Solubility | Lower (branched chain) | Higher (linear chain) |

| Bioaccumulation Potential | Moderate (branched) | Low (shorter chain) |

| Environmental Persistence | Likely high | Moderate (shorter chain) |

PFBA exhibits lower bioaccumulation due to its shorter linear chain and higher water solubility, as noted in the U.S. EPA’s IRIS assessment . In contrast, PFIBrA’s branched structure may enhance lipid affinity, increasing bioaccumulation risks despite its shorter chain length.

Toxicity :

Regulatory Status :

Perfluoroisophthalic Acid (CAS 1551-39-9)

Structural Differences :

- A fluorinated aromatic dicarboxylic acid (C₈HF₄O₄ ) with two –COOH groups on a benzene ring.

- Unlike PFIBrA, this compound lacks a perfluoroalkyl chain, instead featuring fluorine atoms on an aromatic core.

Environmental and Toxicological Profiles :

- Limited data exist, but aromatic fluorinated compounds generally exhibit lower environmental mobility due to higher molecular weights.

- Toxicity mechanisms may differ significantly from PFCAs, focusing on aromatic ring interactions rather than alkyl chain bioaccumulation.

Perfluorohexanoic Acid (PFHxA, C₅F₁₁COOH)

Structural Differences :

- A linear, six-carbon PFCA with higher chain length than PFIBrA.

Key Comparisons :

| Property | PFIBrA (Branched C₄) | PFHxA (Linear C₆) |

|---|---|---|

| Environmental Persistence | Moderate (C₄) | High (C₆) |

| Toxicity | Acute hazards (H314/H335) | Chronic toxicity (e.g., thyroid disruption) |

PFHxA’s longer chain contributes to higher persistence and bioaccumulation, as observed in studies on PFCA chain-length effects . PFIBrA’s shorter chain may reduce environmental retention but raises concerns about unique degradation products.

Biological Activity

Perfluoroisobutyric acid (PFIBA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their persistence in the environment and potential biological effects. This article explores the biological activity of PFIBA, summarizing key findings from various studies, including toxicological assessments, environmental impact, and case studies.

Overview of PFIBA

PFIBA is characterized by its unique chemical structure, which contributes to its stability and resistance to degradation. Its potential biological activities have raised concerns regarding its effects on human health and the environment.

General Toxicity

Research indicates that PFIBA exhibits a range of toxicological effects across different biological systems. Key findings include:

- Liver Toxicity : Studies have shown that PFIBA can induce liver toxicity in animal models. For instance, administration of PFIBA in rats resulted in increased liver weight and hepatocellular hypertrophy, suggesting liver stress and potential damage .

- Endocrine Disruption : PFIBA has been implicated in disrupting endocrine functions. Elevated levels of certain hormones were observed in exposed populations, indicating potential interference with hormonal regulation .

- Developmental Effects : Exposure to PFIBA during critical developmental windows has been linked to adverse outcomes in offspring, including developmental delays and increased susceptibility to diseases later in life .

Immunotoxicity

Immunotoxic effects have also been documented. Studies indicate that PFIBA exposure may lead to alterations in immune function, potentially increasing vulnerability to infections and autoimmune diseases .

Environmental Impact

PFIBA's persistence in the environment raises concerns about its accumulation in ecosystems. Studies have demonstrated that PFIBA can bioaccumulate in various organisms, leading to higher concentrations in food chains. Notably:

- Aquatic Toxicity : Research has shown that PFIBA can affect aquatic organisms, with significant impacts observed on fish and amphibians exposed to contaminated waters .

- Soil and Plant Interaction : A study on soybean plants exposed to PFIBA revealed oxidative stress responses at environmentally relevant concentrations, indicating potential phytotoxicity and implications for agricultural systems .

Human Exposure Studies

Epidemiological studies have highlighted the association between PFIBA exposure and various health outcomes among populations living near industrial sites. Notable findings include:

- Cancer Incidence : Elevated rates of kidney and testicular cancers have been reported among workers exposed to PFAS, including PFIBA .

- Cholesterol Levels : Increased cholesterol levels were observed in individuals with high exposure to PFIBA, suggesting lipid metabolism disruption .

Animal Studies

Animal models have provided insights into the biological effects of PFIBA:

- Short-term Exposure : In a 28-day study involving rats, no significant morphological alterations were noted at lower doses; however, higher doses resulted in measurable changes in liver function indicators .

- Long-term Effects : Chronic exposure studies indicated potential cumulative effects leading to significant health risks over time .

Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| Toxicological Review | Liver toxicity, endocrine disruption |

| Environmental Impact | Aquatic toxicity, bioaccumulation |

| Human Epidemiology | Increased cancer rates, elevated cholesterol |

| Animal Studies | Dose-dependent liver effects, chronic exposure risks |

Q & A

Q. How can secondary data from public databases enhance PFIBA risk assessment?

Q. What are best practices for reporting PFIBA research to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.